4-chloro-2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide
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Overview
Description
4-chloro-2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that features a benzene sulfonamide core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent sulfonamide formation. One common method involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene rings.
Scientific Research Applications
4-chloro-2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the benzothiazole ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2,5-dimethylbenzenesulfonamide: Lacks the benzothiazole ring, resulting in different biological activities.
4-(6-methyl-1,3-benzothiazol-2-yl)aniline: Lacks the sulfonamide group, affecting its solubility and reactivity.
2,5-dimethylbenzenesulfonamide: Similar core structure but lacks the chlorine and benzothiazole substituents.
Uniqueness
The unique combination of the benzothiazole ring and sulfonamide group in 4-chloro-2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H19ClN2O2S2 |
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Molecular Weight |
443.0 g/mol |
IUPAC Name |
4-chloro-2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H19ClN2O2S2/c1-13-4-9-19-20(10-13)28-22(24-19)16-5-7-17(8-6-16)25-29(26,27)21-12-14(2)18(23)11-15(21)3/h4-12,25H,1-3H3 |
InChI Key |
BWAVCVJDLPCMCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)Cl)C |
Origin of Product |
United States |
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